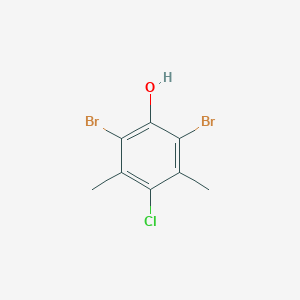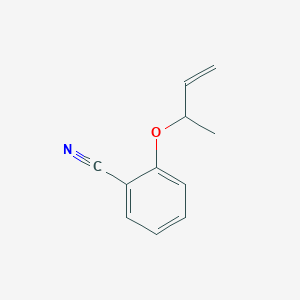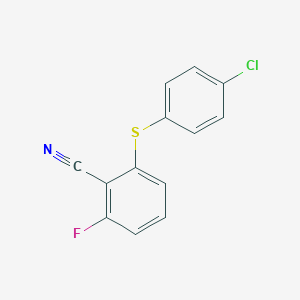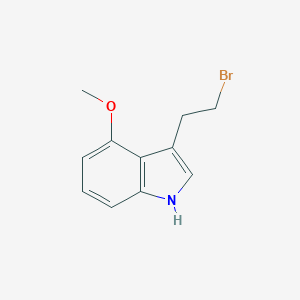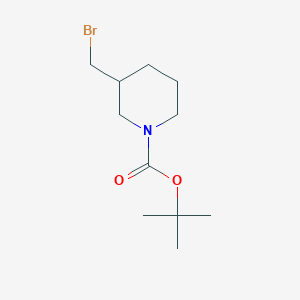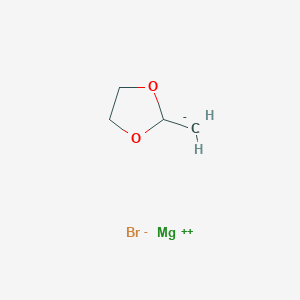
(1,3-Dioxolan-2-ylmethyl)magnesium bromide
Overview
Description
(1,3-Dioxolan-2-ylmethyl)magnesium bromide (MgBr(OCH2CH2)2) is an organometallic compound with a wide range of uses in the scientific community. It is a white, crystalline solid that is soluble in water and is used in a variety of laboratory experiments.
Scientific Research Applications
Reaction with Vinylethynylmagnesium Bromide : 2-Methyl-1,3-dioxolan reacts with vinylethynylmagnesium bromide, involving a coordinate nucleophilic exchange via a cyclic mechanism. This results in the formation of an "acetal-magnesium bromide complex" (Trofimov, Atavin, & Orlova, 1966).
Complex Formation in Grignard Reaction : 1,3-Dioxolanes rapidly convert magnesium bromide in ether solutions of ethylmagnesium bromide into insoluble associates, resulting in three-component complexes. The structure of these complexes depends on various factors like the structure of the starting acetal and the reaction conditions (Atavin, Shostakovskii, Orlova, & Trofimov, 1968).
Synthesis of Dimethanol Derivatives : This compound is used in synthesizing dimethanol derivatives, like (4R,5R)-2,2-dimethyl-α,α,α′,α′-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol, from dimethyl tartrate and 2-naphthyl-magnesium bromide (Beck, Gysi, Vecchia, & Seebach, 2003).
Kumada Coupling of an Acetaldehyde Synthon : It is used in the Kumada coupling of bromobenzoic acid derivatives with the acetaldehyde enolate synthon, demonstrating strong directing effects of the sodium carboxylate function (Houpis, Hoeck, & Tilstam, 2007).
Enhanced Reactivity with Grignard Reagents : Chelating ortho esters and dithio-ortho esters show substantially faster reactivity with phenylmagnesium bromide and phenylethynylmagnesium bromide when the 2-alkoxy group can act as a chelating system for magnesium(II) (Houghton & Dunlop, 1990).
Copper-Catalyzed Conjugate Addition : Used in the CuI-catalyzed conjugate 1,4-addition of bromo[2-(1,3-dioxolan-2-yl)ethyl]magnesium to cycloalkenones, leading to ketoacetals and their further transformations (Tsantali & Takakis, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of this compound involves the nucleophilic attack on electrophilic carbon atoms present in carbonyl groups . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group. This results in the formation of a new carbon-carbon bond.
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds. This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of this compound is sensitive to environmental factors. It is sensitive to air and moisture . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions to prevent reaction with water or oxygen .
Biochemical Analysis
Biochemical Properties
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is primarily used in Grignard reactions . It can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin .
Molecular Mechanism
The molecular mechanism of this compound largely depends on the specific biochemical reactions it is involved in. As a Grignard reagent, it can form carbon-carbon bonds by reacting with carbon electrophiles .
Properties
IUPAC Name |
magnesium;2-methanidyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERSPCAGKAOLSQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1OCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401185 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180675-22-3 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


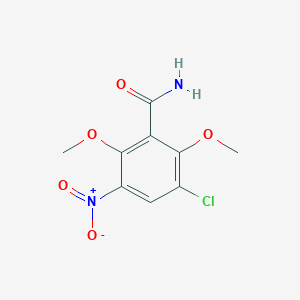

![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)
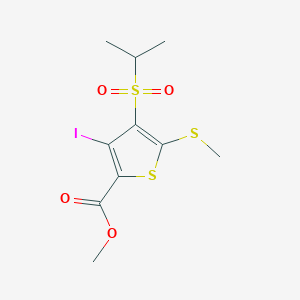

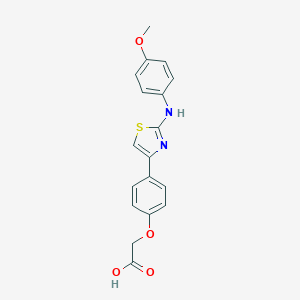
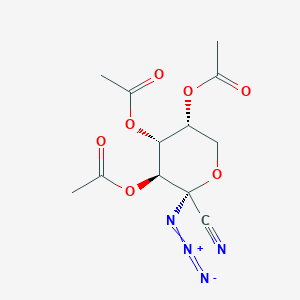
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
